molecular formula C8H14N2O4 B7766076 Diisopropyl azodicarboxylate CAS No. 939987-56-1

Diisopropyl azodicarboxylate

Cat. No. B7766076
CAS RN: 939987-56-1
M. Wt: 202.21 g/mol
InChI Key: VVWRJUBEIPHGQF-MDZDMXLPSA-N
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Description

Diisopropyl azodicarboxylate (DIAD) is the diisopropyl ester of azodicarboxylic acid . It is used as a reagent in the production of many organic compounds . It is often used in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide .


Synthesis Analysis

Isopropyl chloroformate and hydrazine were used as starting materials to prepare diisopropyl hydrazine-1,2-dicarboxylate, and then DIAD was prepared by oxidization with hydrogen peroxide .


Molecular Structure Analysis

The molecular formula of DIAD is C8H14N2O4 . The InChI is InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ .


Chemical Reactions Analysis

DIAD is often used in the Mitsunobu reaction . It has also been used to generate aza-Baylis-Hillman adducts with acrylates . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups . A nitroxyl-radical-catalyzed oxidation of alcohols using DIAD as the terminal oxidant is reported .


Physical And Chemical Properties Analysis

DIAD is an orange liquid with a density of 1.027 g/cm^3 . It has a melting point of 3 to 5 °C and a boiling point of 75 °C at 0.25 mmHg . It is insoluble in water .

Scientific Research Applications

  • Synthesis of Oxime Carbonates : DIAD acts as a precursor in a copper-catalyzed reaction to synthesize oxime carbonates. This process is efficient, tolerates a wide range of functional groups, and involves O-H bond cleavage and O-C bond formation (Usman, Ren, Wang, & Guan, 2017).

  • Preparation of Peptide Oxazolines, Thiazolines, and Aziridines : In the Mitsunobu reaction, DIAD mediates the cyclization of serine and allo-threonine derivatives to create peptide oxazolines and N-acyl aziridines. This reaction requires a moderately strong base (Wipf & Miller, 1992).

  • Oxidation of Alcohols to Carbonyl Compounds : DIAD is used in nitroxyl-radical-catalyzed oxidation of alcohols, efficiently converting them to aldehydes and ketones without overoxidation. This method is effective for various types of alcohols including aliphatic, benzylic, and allylic alcohols (Hayashi, Shibuya, & Iwabuchi, 2012).

  • Mitsunobu Reaction Alternative : A new dialkyl azodicarboxylate, Di-2-methoxyethyl azodicarboxylate (DMEAD), was introduced as an alternative to DIAD in the Mitsunobu reaction. It offers easier product isolation due to its hydrophilic by-products (Hagiya, Muramoto, Misaki, & Sugimura, 2009).

  • Formation of Pentacoordinate Phosphoranes : DIAD reacts with cyclic phosphites to form novel pentacoordinate phosphoranes. This reaction showcases different preferences for substituents in trigonal bipyramidal phosphorus compared to the traditional Mitsunobu reaction (Kumar, Kommana, Vittal, & Swamy, 2002).

  • Synthesis of Cycl[3.2.2]azines : DIAD reacts with pyrroles and indolizines to form cycl[3.2.2]azines, showcasing its utility in creating structurally complex organic compounds (Flitsch & Heinrich, 1980).

  • Alkylation in Photoinduced Reactions : DIAD is used in photoinduced three-component coupling reactions, demonstrating its utility in photochemistry and functional group transformations (Ryu, Tani, Fukuyama, Ravelli, Montanaro, & Fagnoni, 2013).

  • Selective Debenzylation : DIAD is used for the selective debenzylation of benzylamino derivatives of 1,6-anhydro-beta-D-hexopyranoses, showcasing its specificity in protecting group strategies (Kroutil, Trnka, & Černý, 2000).

Mechanism of Action

The thermal decomposition mechanism of DIAD can be mainly summarized as the route that the C-O single bond breaks at first, then C-C breaks, and the N=N bond breaks subsequently, then the C-O bond or the C-N bond breaks, final products such as H2O, CO2 etc. appear from further dissociation and oxidation of molecular ionic fragments at last .

Safety and Hazards

DIAD is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

Future Directions

Given the importance of glycosylated peptides in structural glycobiology, pharmacology, and therapeutics, the methodology outlined provides easy access to disulfide-linked glycopeptides as molecules with multiple biological applications . The equivalent electrophilic thiol-specific glucosyl intermediate using DIAD as the azo source was found to be similarly susceptible to nucleophilic substitution by the cysteine of peptide 2a and efficiently gave access to glucopeptide 3a as the sole product cleanly within 30 min .

properties

IUPAC Name

propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRJUBEIPHGQF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N=NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/N=N/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894754
Record name Diisopropyl azodicarboxylate
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Molecular Weight

202.21 g/mol
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Physical Description

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS]
Record name Diisopropyl azodicarboxylate
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Product Name

Diisopropyl azodicarboxylate

CAS RN

2446-83-5, 939987-56-1
Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Record name DIISOPROPYL AZODICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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